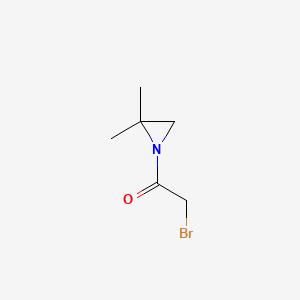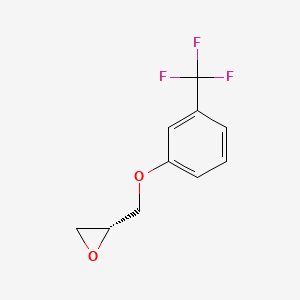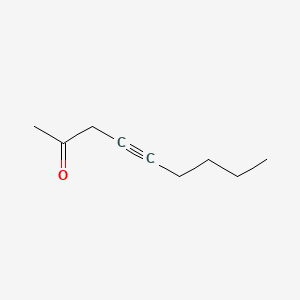
二乙基-d6-胺
概述
描述
Synthesis Analysis
Diethyl-d6-amine can be synthesized by reacting diethylamine with deuterium oxide and a deuterated catalyst. The reaction undergoes a process known as isotopic exchange, where hydrogen atoms in the diethylamine molecules are replaced with deuterium atoms.
Molecular Structure Analysis
The molecular formula of Diethyl-d6-amine is C4D10N. It has a linear formula of (CD3)2NH · HCl . The deuterium atoms in diethyl-d6-amine do not significantly impact its fundamental chemical characteristics .
Chemical Reactions Analysis
Amines, including Diethyl-d6-amine, can undergo a variety of chemical reactions . These include reactions with acids to form amine salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .
Physical And Chemical Properties Analysis
Diethyl-d6-amine is a stable, colorless, and flammable liquid . Its boiling point is 56°C, and its melting point is -80°C . Its specific gravity is 0.714 .
科学研究应用
农业增产与二乙基-d6-胺相关的化合物二乙基氨基乙基己酸酯 (DTA6) 已被证明可以促进玉米和大豆幼苗的生长。这种促进作用归因于光合作用的改善、PSII 光化学反应效率的提高以及植物激素含量的改变,从而导致株高、根长和叶面积更大 (Qi 等,2013)。
羧酸酯和酰胺的合成与二乙基-d6-胺密切相关的二乙基磷酸三氰化物 (DEPC) 与羧酸反应生成羧酸酯或酰胺。这在合成酰胺和肽方面特别有效,在有机合成和肽研究中显示出前景 (Shioiri 等,1976)。
CO2 捕获中的环境影响评估已经评估了在 CO2 捕获技术中包括二乙基胺在内的胺的环境影响。这项研究重点关注与胺排放相关的潜在毒性和环境负荷,有助于更好地了解在碳捕获技术中使用胺的环境影响 (Karl 等,2011)。
氟化试剂二乙基(三氟甲基)胺 (DTA) 等化合物已被用作化学合成中的氟化试剂,用氟原子取代醇和羧酸中的羟基。该应用在开发用于各种工业和制药目的的氟化化合物方面具有重要意义 (Dmowski 和 Kamiński,1983)。
CO2 吸收分析已经进行了使用胺溶液(如 4-二乙基氨基-2-丁醇 (DEAB))吸收二氧化碳的理论研究。这些研究比较了不同胺的 CO2 吸收效率,有助于开发更有效的 CO2 捕获方法 (Masoumi、Keshavarz 和 Rastgoo,2014)。
胺亚代谢组分析新型同位素标记的吡啶盐衍生化已用于分析草药和癌症组织中的胺亚代谢组,深入了解胺在药用草药中的作用及其作为癌症研究中生物标志物的潜力 (Liu 等,2022)。
自由基反应研究已经研究了二乙基羟胺对各种类型的自由基的反应性,为理解自由基介导的化学过程和控制此类反应的潜在应用提供了关键数据 (Abuin 等,1978)。
类固醇的化学合成二乙基碳酸酯 (DPC) 已用于类固醇的选择性反应中,证明了其在合成特定类固醇衍生物和增强我们对类固醇化学的理解方面的效用 (Weisz 和 Agocs,1986)。
胺的甲基化已经探索了在铁配合物的催化下使用碳酸二甲酯或碳酸二乙酯对仲胺进行甲基化,为有机化学中新型合成方法的开发做出了贡献 (Zheng、Darcel 和 Sortais,2014)。
环境研究中的脂肪胺已经研究了脂肪胺(包括二乙胺)在海洋和湖泊沉积物中的分布和吸附行为。这项研究对于理解这些化合物的环境行为和影响非常重要 (Wang 和 Lee,1990)。
聚酯织物的染色已经探索了 1,4-二乙基-2,6-二氧代-1,2,5,6-四氢吡啶-3-腈在聚酯织物染色中的应用。该应用展示了二乙基衍生物在纺织加工和染色技术中的潜力 (Al-Etaibi、El-Apasery 和 Al-Awadi,2013)。
SO2 吸收研究已经合成并评估了腈官能化的叔胺(包括 3-(N,N-二乙氨基)丙腈 (DEAPN))的 SO2 吸收性能。这项研究有助于开发更有效且可逆的 SO2 吸收剂,这对于环境保护和工业应用至关重要 (Hong 等,2014)。
大气化学研究已经研究了大气中气态和颗粒相中烷基胺(包括二乙胺)的粒度分布和在线检测。这项研究对于理解胺在大气化学中的作用及其对空气质量和气候的影响至关重要 (VandenBoer 等,2010)。
胺处理溶液中的分析已经开发了一种新方法,通过离子色谱法同时测定胺处理溶液中包括二乙胺在内的各种组分。该方法对于使用胺溶液的行业中的过程监控和质量控制非常重要 (Singh 等,2018)。
胺的光化学释放已经研究了 3-(二乙氨基)苄基通过直接光化学断裂苄基 C-N 键释放胺的能力。这项研究为开发新的胺控制释放方法开辟了可能性 (Wang、Devalankar 和 Lu,2016)。
羟基哌啶酸的合成二乙基丙二酸酯衍生物在合成外消旋 2-氨基-5-己烯酸和进一步加工合成 5-羟基哌啶酸中的应用是对有机合成和药物化学领域的重大贡献 (Krishnamurthy 等,2015)。
光聚合研究已经证明了官能化胺(包括二乙基取代胺)对 1,6-己二醇二丙烯酸酯光聚合的影响,提供了对聚合过程和材料科学中潜在应用的见解 (Hoyle、Keel 和 Kyu‐Jun Kim,1988)。
番茄红素环化酶抑制研究漂白除草剂化合物 N,N-二乙基-N-(2-十一炔基)胺 (NDUA) 已被确定为番茄红素环化酶的抑制剂,对理解除草剂活性的机制和植物中类胡萝卜素的生物合成具有影响 (Fedtke 等,2001)。
基于生物质的醇胺化已经探索了基于生物质的醇(包括涉及二乙胺的醇)的催化胺化以合成胺。这项研究对于在化学工业中开发可持续工艺至关重要 (Pera‐Titus 和 Shi,2014)。
代谢 N-羟基化研究已经研究了兔肝微粒体对精神致幻胺 1-(2,5-二甲氧基-4-甲基苯基)-2-氨基丙烷的代谢 N-羟基化,有助于理解涉及胺的代谢过程 (Gal、Gruenke 和 Castagnoli,1975)。
安全和危害
属性
IUPAC Name |
2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-d6-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)







